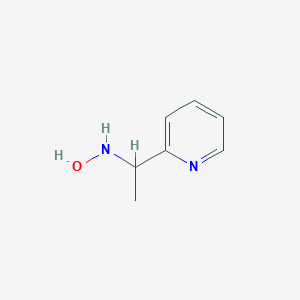

N-(1-Pyridin-2-YL-ethyl)-hydroxylamine

Description

Properties

IUPAC Name |

N-(1-pyridin-2-ylethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-6,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVMDFCARKTSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562510 | |

| Record name | N-Hydroxy-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127104-26-1 | |

| Record name | N-Hydroxy-α-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127104-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Scope

Nitroso ene chemistry enables the introduction of hydroxylamine groups via [4+2] cycloaddition or radical-mediated pathways. For example, 2-nitrosopyridine reacts with ethylene derivatives to form N-(pyridin-2-yl)hydroxylamine intermediates. The reaction proceeds under mild conditions (30–70°C) with yields ranging from 46% to 75%, depending on substituents (Table 1).

Table 1: Yields of N-Alkyl-N-(pyridin-2-yl)hydroxylamines via Nitroso Ene Reactions

| Comp. | R | Time | Yield (%) |

|---|---|---|---|

| 18a | 6-ethyl | 30 min | 46 |

| 18d | 5-chloro | 30 min | 59 |

| 18i | 3-Cl-5-CF₃ | 45 min | 75 |

Key limitations include steric hindrance from bulky pyridine substituents and competing side reactions, such as over-oxidation.

Pd-Catalyzed Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a modular approach to constructing the C–N bond between pyridine and hydroxylamine precursors. This method is highly versatile for introducing diverse N-alkyl groups.

Synthetic Protocol

The synthesis begins with 2-halopyridines (e.g., 2-bromopyridine) and O-protected hydroxylamines (e.g., N-Boc-O-PMB-hydroxylamine). Using Pd₂(dba)₃ and (±)-BINAP as catalysts, the coupling proceeds in toluene at 70°C. Deprotection with trifluoroacetic acid (TFA) yields the free hydroxylamine.

Table 2: Buchwald-Hartwig Coupling Efficiency

| Comp. | Step c Yield (%) | Step d Yield (%) |

|---|---|---|

| 29a | 77 | 64 |

| 29b | 51 | 75 |

| 29i | 53 | 70 |

This method achieves an average yield of 56% for the coupling step but requires rigorous exclusion of moisture and oxygen.

Reductive Amination of Oxime Intermediates

Oxime reduction provides an alternative pathway to hydroxylamines. Starting from pyridin-2-yl ketones, oxime formation with hydroxylamine is followed by selective reduction.

Oxime Synthesis and Reduction

Dipyridyl ketone reacts with hydroxylamine hydrochloride in ethanol/water under basic conditions to form the oxime. Subsequent reduction with zinc and ammonia in ethanol yields the primary amine, which is alkylated with picolyl chloride to install the ethyl-hydroxylamine group.

Key Advantages:

Alkylation of Protected Hydroxylamines

This strategy employs N-alkylation of Boc-protected hydroxylamines followed by deprotection and functionalization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Pyridin-2-YL-ethyl)-hydroxylamine undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

N-(1-Pyridin-2-YL-ethyl)-hydroxylamine derivatives have shown promise in the treatment of various diseases. Specifically, compounds derived from pyridin-2(1H)-one structures exhibit significant therapeutic potential for conditions such as myeloproliferative disorders, autoimmune diseases, and transplant rejection.

Key Findings:

- JAK Inhibition: Compounds based on pyridin-2(1H)-one derivatives function as potent inhibitors of Janus kinase (JAK) pathways. These inhibitors are being explored for their efficacy in treating diseases like rheumatoid arthritis and multiple sclerosis, where JAK signaling plays a critical role in inflammation and immune response .

- Antiviral Activity: Research indicates that hydroxylamine derivatives can inhibit viral replication, particularly in hepatitis B virus (HBV) infections. The structure-activity relationship studies suggest that modifications to the hydroxylamine scaffold can enhance antiviral potency while maintaining low cytotoxicity .

Antibacterial Applications

This compound has been identified as part of a new family of heterocyclic antibacterial compounds. These compounds demonstrate selective activity against Gram-positive bacteria, including antibiotic-resistant strains.

Case Studies:

- Antibacterial Activity: A study reported that N-alkyl-N-(pyridin-2-yl)hydroxylamines exhibited potent antibacterial effects against Micrococcus luteus and moderate activity against Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .

- Synthetic Strategies: The development of these compounds involved innovative synthetic routes, including palladium-catalyzed reactions that facilitated the creation of diverse structural libraries for biological testing .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules through various coupling reactions.

Synthesis Techniques:

- Cross-Dehydrogenative Coupling: This method allows for the formation of new C–O bonds without the need for additional synthetic steps, enhancing efficiency in the synthesis of hydroxylamine derivatives .

- Diversity-Oriented Synthesis (DOS): Utilizing DOS strategies enables rapid generation of structurally diverse compounds from simple starting materials. This approach has been crucial in identifying new antibacterial scaffolds based on this compound .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potent JAK inhibitors; potential treatments for autoimmune diseases and transplant rejection. |

| Antibacterial Research | Effective against Gram-positive bacteria; low MIC values against resistant strains. |

| Synthetic Methodologies | Efficient C–O bond formation; diversity-oriented synthesis strategies for compound generation. |

Mechanism of Action

The mechanism of action of N-(1-Pyridin-2-YL-ethyl)-hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions or hydrogen bonding with target proteins, further influencing its biological activity.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)hydroxylamine

Structural Features :

Metabolism and Toxicity :

- Metabolized by hepatic cytochrome P450 (CYP) enzymes (e.g., CYP1A, CYP2E1) to o-aminophenol and o-anisidine, a known bladder carcinogen .

- Species-specific metabolism: Rabbit microsomes produce an unidentified metabolite (M1), while rat microsomes favor o-anisidine reduction .

- CYP2E1 is critical for oxidative conversion to o-aminophenol, whereas CYP1A/2B subfamilies mediate reductive pathways .

Table 1: Key Properties of N-(2-Methoxyphenyl)hydroxylamine

N-Substituted Hydroxylamines in Controlled Substances

- N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine

- N-(2,5-Dimethoxy-4-propylthiophenthyl)hydroxylamine

- N-Hydroxy-tenamphetamine (MDOH)

Structural and Regulatory Insights :

Table 2: Regulated N-Substituted Hydroxylamines

N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine

Chemical Properties :

- Molecular formula: C₅H₁₁NO₃; molecular weight: 133.15 g/mol .

- Used in lab synthesis but lacks detailed pharmacological data.

Comparison with Target Compound :

- Differs in substituents (dimethoxypropane vs. pyridin-2-ylethyl), leading to distinct reactivity.

- No reported metabolic or toxicological data available .

Biological Activity

N-(1-Pyridin-2-YL-ethyl)-hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₉N₂O

- Functional Groups : Hydroxylamine and pyridine moiety

The presence of the hydroxylamine group allows for reactivity with various biological targets, while the pyridine ring contributes to its interaction with enzymes and receptors.

The biological activity of this compound primarily involves:

- Covalent Bond Formation : The hydroxylamine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity.

- Hydrogen Bonding and π-π Interactions : The pyridine ring can engage in hydrogen bonding or π-π stacking interactions with target proteins, enhancing its biological efficacy.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study found that compounds with similar structures showed selective antibacterial activity against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 2.0 µM .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | Micrococcus luteus | 2.0 |

| Staphylococcus aureus (MRSA) | Moderate |

Antiviral Activity

Another area of interest is the antiviral potential of this compound. It has been explored as a biochemical probe in enzymatic studies related to viral replication mechanisms. Specifically, compounds derived from the hydroxylamine structure have shown effectiveness in inhibiting hepatitis B virus (HBV) replication in cell assays .

Case Studies

- Antibacterial Screening : A study evaluated a library of hydroxylamines, including this compound, for antibacterial activity using whole-cell assays. The results demonstrated potent activity against various strains, indicating its potential as a therapeutic agent against resistant bacterial infections .

- Antiviral Research : In investigations targeting HBV RNase H, novel hydroxylamine derivatives were synthesized and tested for their ability to inhibit viral replication. The findings revealed that these compounds could coordinate with essential metal ions at the catalytic site, effectively blocking viral activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Pyridin-2-YL-ethyl)-hydroxylamine in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling hydroxylamine derivatives with pyridinyl-ethyl precursors. For example, benzotriazole-based reagents (e.g., N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)hydroxylamine) can facilitate amine bond formation under mild acidic conditions. Post-synthesis, purification via column chromatography and characterization using FT-IR (to confirm N-O and C-N bonds) and mass spectrometry (to verify molecular weight) are critical . Related pyridinyl-ethylamine syntheses (e.g., (S)-1-Pyridin-2-yl-ethylamine) suggest chiral resolution techniques may be needed for enantiopure products .

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Structural elucidation requires a multi-technique approach:

- FT-IR : Identify functional groups (e.g., hydroxylamine N-O stretch at ~930 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹).

- NMR : ¹H and ¹³C spectra resolve pyridinyl protons and ethylamine backbone.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) enable precise determination of bond lengths and angles .

Q. What safety considerations are critical when handling hydroxylamine derivatives in laboratory environments?

- Methodological Answer : Hydroxylamine derivatives are reactive and potentially toxic. Key precautions include:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation (per GHS guidelines for similar compounds like N-(1,3-dihydroinden-2-ylidene)hydroxylamine) .

- Storage : Inert atmosphere storage to minimize oxidation.

- Waste Disposal : Neutralization with dilute acid before disposal .

Advanced Research Questions

Q. What experimental strategies are effective in studying the metabolic pathways of this compound in hepatic systems?

- Methodological Answer :

- Microsomal Incubations : Use NADPH-supplemented rat or rabbit hepatic microsomes to simulate metabolism. Monitor metabolites via HPLC with UV detection (e.g., retention times for pyridinyl derivatives) .

- CYP Induction : Pre-treat animal models with β-naphthoflavone (CYP1A inducer) or ethanol (CYP2E1 inducer) to assess enzyme-specific pathways. For example, CYP1A enzymes predominantly catalyze reductive pathways, while CYP2E1 may drive oxidative transformations .

- Metabolite Identification : LC-MS/MS can detect intermediates like o-aminophenol analogs or nitroso derivatives .

Q. How can contradictory data on enzymatic reduction vs. oxidation of hydroxylamine derivatives be resolved?

- Methodological Answer :

- Redox Cycling Studies : Use purified CYP isoforms (e.g., CYP2E1 reconstituted with NADPH:CYP reductase) to isolate reduction/oxidation steps. For instance, CYP2E1 may preferentially oxidize intermediates, while NADPH-independent pathways favor reduction .

- pH Modulation : Test metabolic stability at pH 4.5 (non-enzymatic conditions) vs. pH 7.4 (enzymatic) to distinguish spontaneous vs. enzyme-driven reactions .

- Kinetic Analysis : Compare Vmax/Km ratios for competing pathways to identify dominant mechanisms .

Q. What computational approaches are suitable for predicting the reactivity or docking behavior of this compound?

- Methodological Answer :

- Docking Simulations : Use programs like AutoDock Vina with protein targets (e.g., 3G9k) to predict binding affinities. Parameterize the pyridinyl group’s electron-rich aromatic system for accurate pose prediction .

- DFT Calculations : Assess electronic structure (e.g., HOMO-LUMO gaps) to predict sites of nucleophilic/electrophilic attack. SMILES strings (e.g., NO for hydroxylamine) inform reactivity models .

- ADME Prediction : Tools like SwissADME evaluate drug-likeness, focusing on logP (<3) and hydrogen bond donors/acceptors .

Q. How does the electronic structure of the pyridinyl group influence the stability and reactivity of this compound?

- Methodological Answer :

- Resonance Effects : The pyridine ring’s electron-withdrawing nature stabilizes the hydroxylamine moiety via conjugation, reducing susceptibility to hydrolysis.

- pH-Dependent Behavior : Protonation at the pyridinyl nitrogen (pKa ~5) enhances electrophilicity, facilitating nucleophilic additions.

- Spectroscopic Validation : UV-Vis spectroscopy (λmax shifts) and XPS (N1s binding energy) quantify electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.